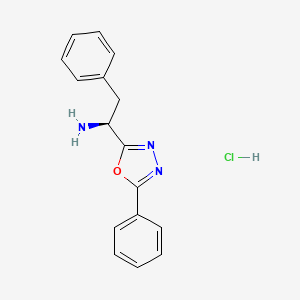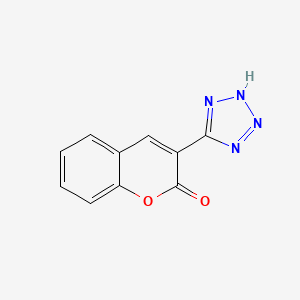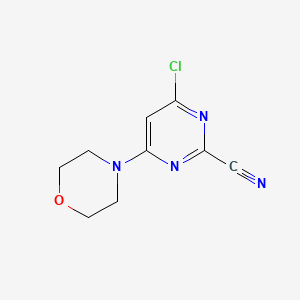
4-Chloro-6-morpholinopyrimidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-morpholinopyrimidine-2-carbonitrile is a chemical compound with the molecular formula C9H9ClN4O and a molecular weight of 224.65 g/mol . It is a pyrimidine derivative, which is a class of compounds known for their wide range of pharmacological activities. Pyrimidine derivatives are commonly found in DNA and RNA, making them crucial for various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-morpholinopyrimidine-2-carbonitrile typically involves the reaction of 4-chloropyrimidine-2-carbonitrile with morpholine. The reaction is carried out in the presence of a base such as potassium tert-butoxide and a solvent like N-methylpyrrolidone. The reaction mixture is stirred at a low temperature (0–5°C) for a specific period to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-morpholinopyrimidine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
Aplicaciones Científicas De Investigación
4-Chloro-6-morpholinopyrimidine-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-morpholinopyrimidine-2-carbonitrile is not well-documented. as a pyrimidine derivative, it is likely to interact with biological targets such as enzymes and receptors involved in DNA and RNA synthesis. The compound may inhibit specific enzymes or interfere with nucleic acid metabolism, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloropyrimidine-2-carbonitrile: Similar in structure but lacks the morpholine ring.
6-Morpholinopyrimidine-2-carbonitrile: Similar but lacks the chlorine atom.
Uniqueness
4-Chloro-6-morpholinopyrimidine-2-carbonitrile is unique due to the presence of both the chlorine atom and the morpholine ring, which may contribute to its distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential biological activities compared to similar compounds .
Propiedades
Fórmula molecular |
C9H9ClN4O |
|---|---|
Peso molecular |
224.65 g/mol |
Nombre IUPAC |
4-chloro-6-morpholin-4-ylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C9H9ClN4O/c10-7-5-9(13-8(6-11)12-7)14-1-3-15-4-2-14/h5H,1-4H2 |
Clave InChI |
ZLICBWNQVXJLPE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC(=NC(=N2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-(2-(6-(Trifluoromethyl)-imidazo[1,2-a]pyridin-3-yl)ethynyl)phenyl)methylene)malononitrile](/img/structure/B15237053.png)
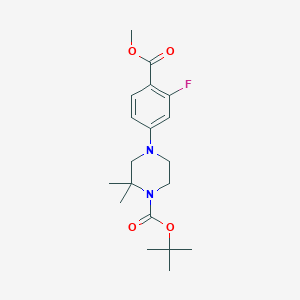
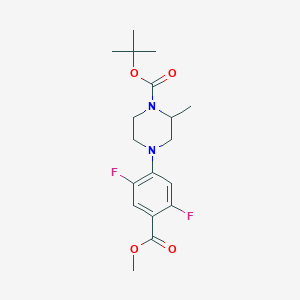
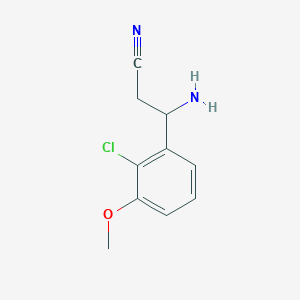
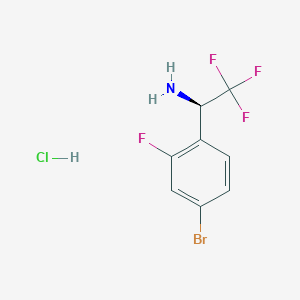

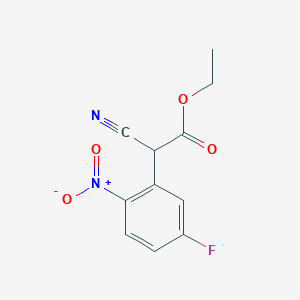
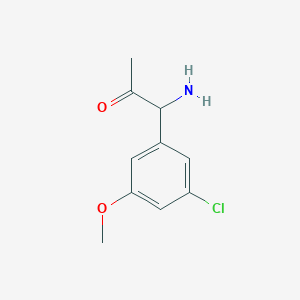
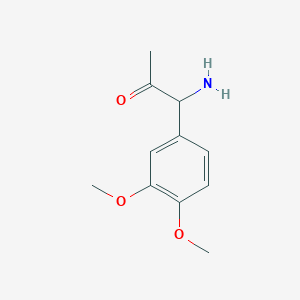
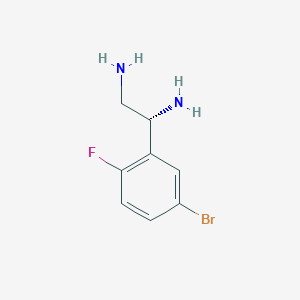
![1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15237130.png)
![(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237141.png)
